molecular formula C8H6ClIN4O B4330172 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole

4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole

Cat. No. B4330172
M. Wt: 336.52 g/mol
InChI Key: SSMBMCYNJGQKFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole, also known as CIPP, is a chemical compound that has gained significant attention in the field of scientific research. This compound has been synthesized through various methods and has been studied for its potential applications in different fields.

Mechanism of Action

The exact mechanism of action of 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole is not yet fully understood. However, it has been proposed that 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro. 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has also been shown to reduce the levels of prostaglandin E2 (PGE2), a mediator of inflammation and pain, in vitro and in vivo. In addition, 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been reported to induce apoptosis in cancer cells by activating the caspase cascade.

Advantages and Limitations for Lab Experiments

4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has some limitations as well. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, the exact mechanism of action of 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole is not yet fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole. One area of research is to further elucidate the mechanism of action of 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole. This could lead to the development of more effective drugs based on 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole. Another area of research is to study the potential use of 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole as an anti-cancer agent in combination with other drugs. Finally, research could focus on developing more efficient synthesis methods for 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole to make it more accessible for scientific research.

Scientific Research Applications

4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been studied for its potential applications in different fields of scientific research. One of the major areas of research is in the field of medicinal chemistry. 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been reported to have potential anti-inflammatory and analgesic properties. It has also been studied for its potential use as an anti-cancer agent. 4-chloro-1-[(4-iodo-1H-pyrazol-1-yl)acetyl]-1H-pyrazole has been shown to inhibit the growth of cancer cells in vitro and in vivo.

properties

IUPAC Name

1-(4-chloropyrazol-1-yl)-2-(4-iodopyrazol-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIN4O/c9-6-1-12-14(3-6)8(15)5-13-4-7(10)2-11-13/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMBMCYNJGQKFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(=O)CN2C=C(C=N2)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Pyrazole, 4-chloro-1-[2-(4-iodo-1H-pyrazol-1-yl)acetyl]-

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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